4-Oxo-4-(3-trifluoromethylphenyl)butyric acid

Descripción general

Descripción

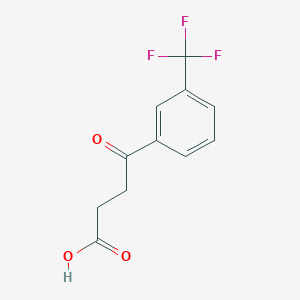

4-Oxo-4-(3-trifluoromethylphenyl)butyric acid is a chemical compound with the molecular formula C11H9F3O3 and a molecular weight of 246.19 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butyric acid moiety through a ketone functional group. This compound is known for its white solid physical form and is used in various scientific research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(3-trifluoromethylphenyl)butyric acid typically involves the reaction of 3-trifluoromethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

4-Oxo-4-(3-trifluoromethylphenyl)butyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Oxo-4-(3-trifluoromethylphenyl)butyric acid has been identified as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting metabolic disorders.

Dipeptidyl Peptidase IV Inhibitors

One of the significant applications of this compound is its role as a precursor in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are used for the treatment of Type 2 diabetes. For instance, a study highlighted that derivatives of this compound exhibit potent DPP-IV inhibitory activity, which is crucial for enhancing insulin sensitivity and glucose metabolism .

Neurodegenerative Disease Treatment

Research has demonstrated that derivatives of this compound can act as inhibitors of kynureninase and kynurenine-3-hydroxylase. These enzymes are involved in the kynurenine pathway, which has been implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. The inhibition of these enzymes may help in mitigating the progression of these conditions .

Case Study 1: Synthesis and Efficacy of DPP-IV Inhibitors

In a recent study, researchers synthesized a series of compounds based on this compound and evaluated their DPP-IV inhibitory activities. The results showed that certain derivatives had IC values in the low micromolar range, indicating strong inhibitory effects. This suggests potential therapeutic benefits for managing Type 2 diabetes .

| Compound | IC (µM) | Activity |

|---|---|---|

| Compound A | 0.5 | High |

| Compound B | 1.2 | Moderate |

| Compound C | 2.5 | Low |

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of specific derivatives derived from this compound in models of neurodegeneration. The findings indicated that these compounds could reduce oxidative stress markers and improve cognitive function in animal models, suggesting their potential use in treating neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 4-Oxo-4-(3-trifluoromethylphenyl)butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying enzyme inhibition and other biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid

- 4-Oxo-4-(2-trifluoromethylphenyl)butyric acid

- 4-Oxo-4-(3-chlorophenyl)butyric acid

Uniqueness

4-Oxo-4-(3-trifluoromethylphenyl)butyric acid is unique due to the position of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. The trifluoromethyl group at the meta position provides distinct steric and electronic effects compared to its ortho and para counterparts .

Actividad Biológica

4-Oxo-4-(3-trifluoromethylphenyl)butyric acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology, supported by data tables and relevant case studies.

- Molecular Formula : C12H10F3O3

- Molecular Weight : 270.20 g/mol

- IUPAC Name : 4-Oxo-4-(3-trifluoromethylphenyl)butanoic acid

- CAS Number : 56948-76-6

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study conducted on breast cancer cells (MCF-7) demonstrated a significant reduction in cell viability, suggesting its potential as an anticancer agent. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| Hek293-T | 20.5 | Cell cycle arrest |

Anti-inflammatory Activity

The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro assays revealed that it moderately inhibits COX-2 activity, which may contribute to its anti-inflammatory effects.

| Enzyme | IC50 (µM) |

|---|---|

| COX-2 | 18.7 |

| LOX-5 | 22.3 |

| LOX-15 | 25.0 |

Cholinesterase Inhibition

In studies evaluating its potential for treating neurodegenerative diseases, this compound exhibited moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting its utility in enhancing cholinergic transmission.

| Enzyme | IC50 (µM) |

|---|---|

| AChE | 19.2 |

| BChE | 13.2 |

The biological activity of this compound is attributed to several interactions at the molecular level:

- Hydrogen Bonding : The carboxylic acid moiety can form hydrogen bonds with amino acid residues in target proteins.

- π–π Stacking : The trifluoromethylphenyl group engages in π–π stacking interactions with aromatic residues, enhancing binding affinity.

- Halogen Bonding : The presence of fluorine atoms contributes to halogen bonding interactions, which can stabilize the ligand-receptor complex.

Study on Prostate Cancer

In a preclinical study involving castration-resistant prostate cancer xenograft models, the compound demonstrated a potent ability to inhibit tumor growth compared to standard treatments like bicalutamide. The study reported an IC50 value of approximately 124 nM for PSA secretion inhibition, indicating its potential as a therapeutic agent for prostate cancer.

Neuroprotective Effects

Another investigation assessed the neuroprotective effects of the compound in models of Alzheimer's disease. The results suggested that it could reduce amyloid-beta peptide aggregation and improve cognitive function in treated animals, highlighting its dual role as both a cholinesterase inhibitor and an anti-amyloid agent.

Propiedades

IUPAC Name |

4-oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c12-11(13,14)8-3-1-2-7(6-8)9(15)4-5-10(16)17/h1-3,6H,4-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNOAEGCWGDNDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10539851 | |

| Record name | 4-Oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56948-76-6 | |

| Record name | 4-Oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.